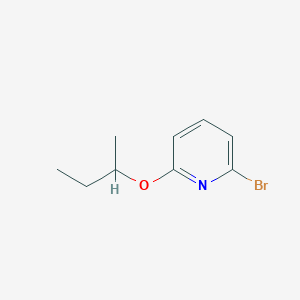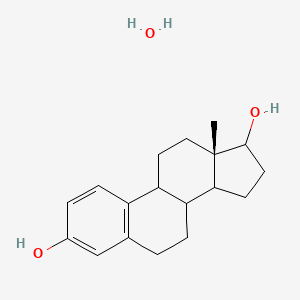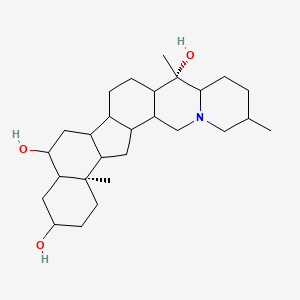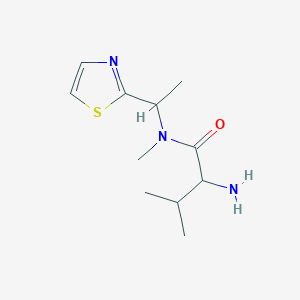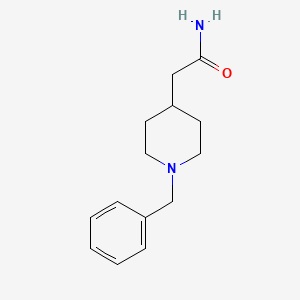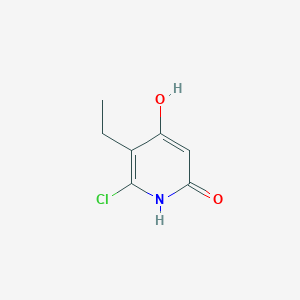
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one typically involves the chlorination of 5-ethyl-4-hydroxypyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: 6-Chloro-5-ethyl-4-pyridone.
Reduction: 5-Ethyl-4-hydroxypyridin-2(1H)-one.
Substitution: 6-Amino-5-ethyl-4-hydroxypyridin-2(1H)-one.
Scientific Research Applications
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxypyridin-2(1H)-one: Lacks the ethyl group, which may affect its biological activity.
5-Ethyl-4-hydroxypyridin-2(1H)-one: Lacks the chlorine atom, which may influence its reactivity and applications.
Uniqueness
6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is unique due to the presence of both chlorine and ethyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
6-chloro-5-ethyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3H,2H2,1H3,(H2,9,10,11) |
InChI Key |
QBDHQCNQDWWIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


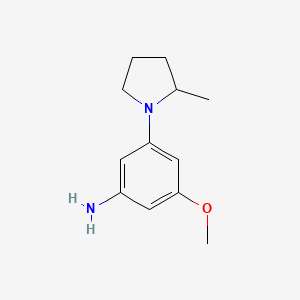
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
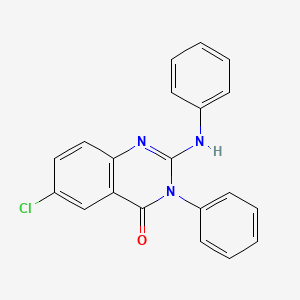
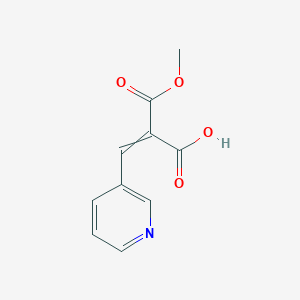
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
